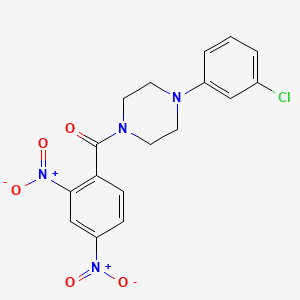![molecular formula C23H27ClN4O B4612033 N-(4-butylphenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4612033.png)
N-(4-butylphenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Vue d'ensemble
Description
N-(4-butylphenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C23H27ClN4O and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.1873392 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Research on similar urea derivatives, particularly those with a structure related to "N-(4-butylphenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea", has shown promising anticancer activities. For example, 1-Aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid exhibited cytotoxicity against human adenocarcinoma cells in vitro, suggesting a potential pathway for anticancer drug development (Gaudreault et al., 1988).
Plant Biology and Cytokinin-like Activity
Urea derivatives, such as "this compound", have been identified to exhibit cytokinin-like activity, which is crucial for cell division and differentiation in plants. These compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, are extensively used in in vitro plant morphogenesis studies due to their significant effect on enhancing adventitious root formation (Ricci & Bertoletti, 2009).
Nitrogen Management in Agriculture
The application of urea derivatives in agriculture, particularly as components of fertilizers, can influence nitrogen management. Research indicates that additives like nitrification and urease inhibitors can modify the performance of nitrogen-intensive crops, such as potatoes, by affecting nitrogen losses and agronomic performance (Souza et al., 2019). These studies help in understanding how urea derivatives can be utilized to optimize nitrogen usage in agricultural practices, potentially leading to more sustainable farming methods.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O/c1-4-5-8-18-11-13-20(14-12-18)25-23(29)26-22-16(2)27-28(17(22)3)15-19-9-6-7-10-21(19)24/h6-7,9-14H,4-5,8,15H2,1-3H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFIDJOREOMQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4611960.png)
![[2-(Carbazol-9-ylmethyl)phenyl] acetate](/img/structure/B4611967.png)
![N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4611972.png)
![7-methyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4611978.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4611979.png)
![Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B4611982.png)
![2-amino-6-tert-butyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4611990.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B4611997.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4612000.png)
![4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4612007.png)
![N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide](/img/structure/B4612027.png)
![Propan-2-yl 3-[[2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B4612049.png)
![N-(2-CHLOROPHENYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4612050.png)
